molecular formula C21H24N6O2 B2474906 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1019100-28-7

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2474906
CAS No.: 1019100-28-7
M. Wt: 392.463
InChI Key: JQZDBMGRRKCFFK-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The pyrazole moiety is introduced via a reaction with hydrazine derivatives followed by cyclization processes that yield the purine structure. The synthesis pathway can be summarized as follows:

  • Formation of the Pyrazole Ring : Reacting 3,5-dimethyl-1H-pyrazole with appropriate carbonyl compounds.
  • Purine Core Formation : Utilizing methods such as the Biginelli reaction or similar cyclization techniques to construct the purine framework.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole and purine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound effectively reduces the viability of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
    Cell LineIC50 Value (µM)Reference
    A54915
    MCF-720

Antiviral Activity

Another notable activity is its potential as an antiviral agent. Compounds containing pyrazole have been reported to exhibit inhibitory effects against viruses such as HCV (Hepatitis C Virus).

  • Mechanism of Action : The mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. The target pathways often include:

  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators.

Case Studies

A number of studies have explored the pharmacological potential of pyrazole derivatives:

  • Study on Anticancer Properties : A recent study evaluated a series of pyrazole-based compounds for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced their efficacy against cancer cells .
  • Antiviral Activity Assessment : Another research focused on the antiviral properties against HCV, demonstrating that certain substitutions on the pyrazole moiety enhanced antiviral activity .

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14-13-15(2)27(23-14)20-22-18-17(19(28)25(4)21(29)24(18)3)26(20)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,13H,8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZDBMGRRKCFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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